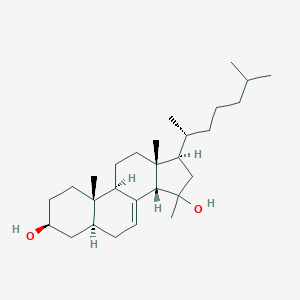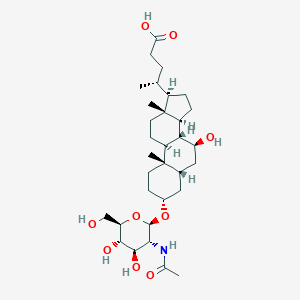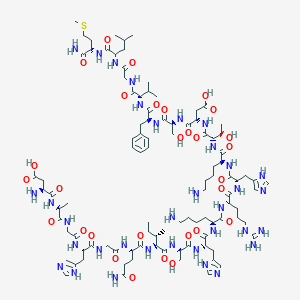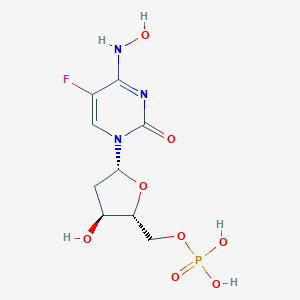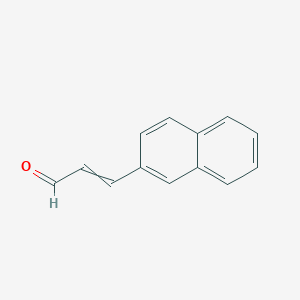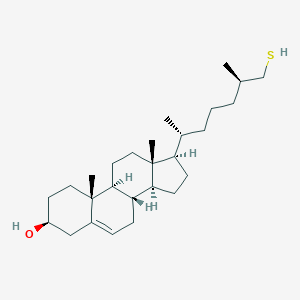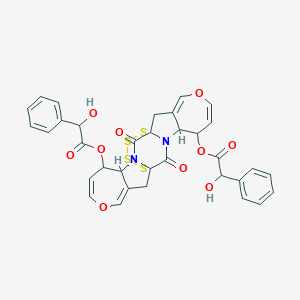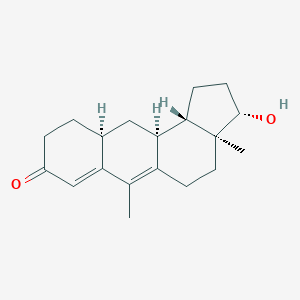
C-2 Triptofordin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-2 Triptofordin is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is derived from tryptophan, an essential amino acid, and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
- Antiviral Properties: C-2 Triptofordin demonstrated selective activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV) in vitro. It showed moderate virucidal activity against several enveloped viruses, including HSV-1, HCMV, measles virus, and influenza A virus. The compound appears to suppress viral protein synthesis in infected cells, particularly impacting the translation of immediate early genes of HSV-1 (Hayashi, Hayashi, Ujita, & Takaishi, 1996).
Immunological Effects
- Inhibition of IL-12/IL-23 in Antigen-Presenting Cells: C-2 Triptofordin's immunomodulatory effects were observed through the inhibition of IL-12 and IL-23 expression in antigen-presenting cells. This inhibition occurs at the transcriptional level and involves targeting the CCAAT/enhancer-binding protein-α (C/EBPα), which is involved in the immunological response in autoimmune diseases (Zhang & Ma, 2010).
Anti-inflammatory and Immunomodulatory Properties
- Suppression of Inflammation: C-2 Triptofordin has been found to inhibit nitric oxide production and suppress inducible nitric oxide synthase expression in inflammation models, acting through blockade of NF-kappa B and JNK activation (Kim et al., 2004).
Neuroprotection and Alzheimer's Disease
- Neuroprotective Effects: The compound has shown potential in protecting neural cells by inhibiting CXCR2 activity. This includes a reduction in amyloid-β production, a key factor in Alzheimer's disease (Wang et al., 2012).
Cardioprotection
- Cardioprotective Effects in Myocardial Remodeling: Triptofordin exhibits cardioprotective effects, particularly in cases of chronic pressure-overloaded hearts. Its mechanism involves inhibiting the NLRP3 inflammasome expression and inflammatory mediators, thereby preventing myocardial fibrosis and improving cardiac function (Li et al., 2017).
Cancer Research
- Antitumor Activities: C-2 Triptofordin has been associated with various antitumor activities, including inducing cell apoptosis and inhibiting angiogenesis. It targets multiple pathways and mechanisms, making it a subject of interest in cancer research (He et al., 2010).
Eigenschaften
CAS-Nummer |
111514-63-7 |
|---|---|
Produktname |
C-2 Triptofordin |
Molekularformel |
C8 H12 N4 O |
Molekulargewicht |
610.6 g/mol |
IUPAC-Name |
[(2R,4R,5S,6R,7S,8R,9R,12R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate |
InChI |
InChI=1S/C33H38O11/c1-18(34)40-25-22(36)17-31(5,39)33-26(41-19(2)35)23(30(3,4)44-33)24(42-28(37)20-13-9-7-10-14-20)27(32(25,33)6)43-29(38)21-15-11-8-12-16-21/h7-16,22-27,36,39H,17H2,1-6H3/t22-,23-,24-,25-,26-,27-,31-,32-,33?/m1/s1 |
InChI-Schlüssel |
FOIOSVGAFMLLDU-QGCFOTDLSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H](C[C@@](C23[C@]1([C@@H]([C@@H]([C@H]([C@H]2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O |
SMILES |
CC(=O)OC1C(CC(C23C1(C(C(C(C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O |
Kanonische SMILES |
CC(=O)OC1C(CC(C23C1(C(C(C(C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O |
Synonyme |
C-2 triptofordin triptofordin C 2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
